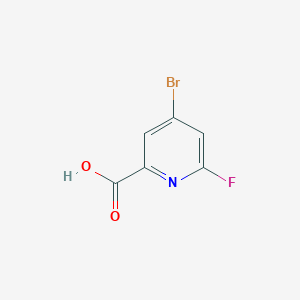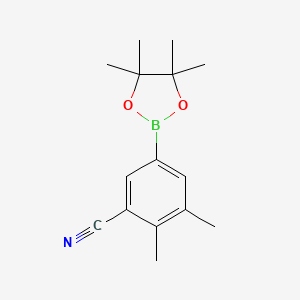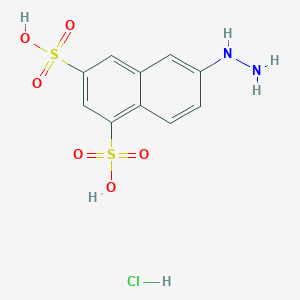![molecular formula C23H18N4O B12280818 (2-{[(1H-Indazol-6-yl)methyl]amino}phenyl)(1H-indol-3-yl)methanone CAS No. 821767-21-9](/img/structure/B12280818.png)
(2-{[(1H-Indazol-6-yl)methyl]amino}phenyl)(1H-indol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, [2-[(1H-indazol-6-ylmethyl)amino]phenyl]-1H-indol-3-yl- is a complex organic compound that features both indazole and indole moieties. These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of these heterocyclic systems makes this compound a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [2-[(1H-indazol-6-ylmethyl)amino]phenyl]-1H-indol-3-yl- typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring . The indazole moiety can be synthesized via transition metal-catalyzed reactions or reductive cyclization reactions .
Industrial Production Methods
Industrial production of such complex molecules often employs automated synthesis platforms and high-throughput screening to optimize reaction conditions. The use of catalysts, such as copper or palladium, can enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions
Methanone, [2-[(1H-indazol-6-ylmethyl)amino]phenyl]-1H-indol-3-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole and indazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Methanone, [2-[(1H-indazol-6-ylmethyl)amino]phenyl]-1H-indol-3-yl- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methanone, [2-[(1H-indazol-6-ylmethyl)amino]phenyl]-1H-indol-3-yl- involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and indazole moieties can bind to active sites, inhibiting the function of enzymes or modulating receptor activity. This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Indazole derivatives: Known for their anticancer and anti-inflammatory activities.
Indole derivatives: Widely studied for their antiviral and anticancer properties.
Uniqueness
Methanone, [2-[(1H-indazol-6-ylmethyl)amino]phenyl]-1H-indol-3-yl- is unique due to the combination of both indazole and indole moieties in a single molecule. This dual presence enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry.
Properties
CAS No. |
821767-21-9 |
|---|---|
Molecular Formula |
C23H18N4O |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
[2-(1H-indazol-6-ylmethylamino)phenyl]-(1H-indol-3-yl)methanone |
InChI |
InChI=1S/C23H18N4O/c28-23(19-14-25-20-7-3-1-5-17(19)20)18-6-2-4-8-21(18)24-12-15-9-10-16-13-26-27-22(16)11-15/h1-11,13-14,24-25H,12H2,(H,26,27) |
InChI Key |
SGLZEAMCOVIWDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=CC=C3NCC4=CC5=C(C=C4)C=NN5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-ylamino)benzenesulfonamide](/img/structure/B12280737.png)

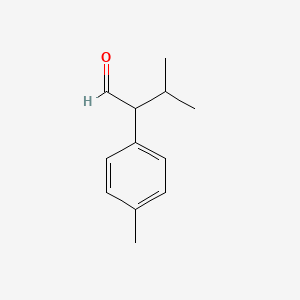
![N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B12280765.png)
![(2Z)-3-butyl-2-[(E)-3-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,1-dimethylbenzo[e]indole;perchlorate](/img/structure/B12280767.png)
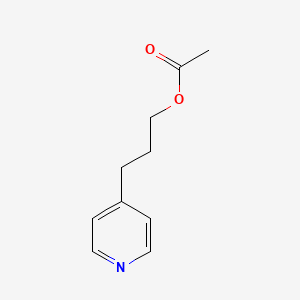

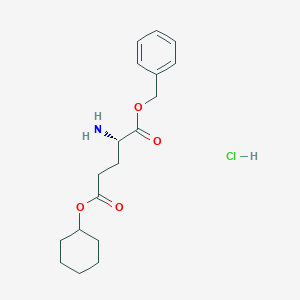
![Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-ylmethanamine](/img/structure/B12280791.png)
![3-({6-Phenyl-2-azaspiro[3.3]heptan-2-yl}methyl)benzonitrile](/img/structure/B12280795.png)
